1,2-Oxazole-4-carbothioamide
Overview
Description
1,2-Oxazole-4-carbothioamide is a heterocyclic organic compound characterized by the presence of an oxazole ring fused with a carbothioamide group
Mechanism of Action
Target of Action
It’s known that oxazole derivatives can bind with various enzymes and receptors in biological systems through numerous non-covalent interactions .
Mode of Action
It’s suggested that oxazole derivatives can interact with their targets, leading to changes in the biological system .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Pharmacokinetics
It’s known that the pharmacokinetic characteristics of oxazole derivatives can vary .
Result of Action
It’s suggested that oxazole derivatives can have various therapeutic potentials .
Action Environment
It’s known that the biological activity of oxazole derivatives can be influenced by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Oxazole-4-carbothioamide can be synthesized through several methods, including the cyclization of amino acids or their derivatives. One common approach involves the reaction of 2-aminobenzamide with thiocarbonyl chloride under specific conditions to form the oxazole ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves carefully controlled reaction conditions, including temperature, pressure, and the use of catalysts to optimize the synthesis.
Chemical Reactions Analysis
1,2-Oxazole-4-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Oxazole-4-carboxylic acid derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
1,2-Oxazole-4-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,2-Oxazole-4-carbothioamide is compared with other similar compounds, such as:
1,3-Oxazole-4-carbothioamide: Similar structure but different positioning of the carbothioamide group.
Isoxazole Derivatives: Contains an isoxazole ring instead of an oxazole ring, leading to different chemical properties and applications.
Uniqueness: this compound stands out due to its specific structural features and the unique reactivity it exhibits compared to other oxazole derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and wide range of applications make it an important subject of study and research.
Properties
IUPAC Name |
1,2-oxazole-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYHFVWUAHLFNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693007 | |
Record name | 1,2-Oxazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-81-7, 68251-67-2 | |
Record name | 4-Isoxazolecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885274-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Oxazole-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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